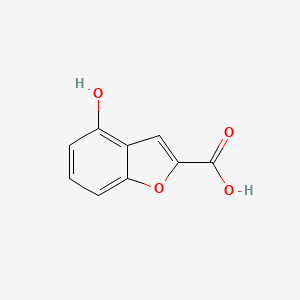

1-Acetyl-5-aminoindolin-2-one

Descripción general

Descripción

Synthesis Analysis

A one-step procedure was developed for the synthesis of 5-acetyl-2-amino-4-aryl-3-cyano-4H-pyrano [3,2-b]indoles involving the three-component reaction of 1-acetylindol-3 (2H)-one with aromatic aldehydes and malononitrile in ethanol in the presence of triethylamine as the catalyst .Molecular Structure Analysis

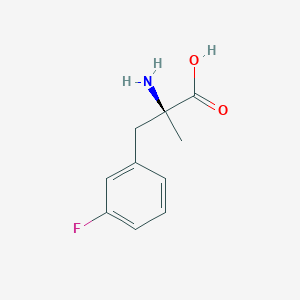

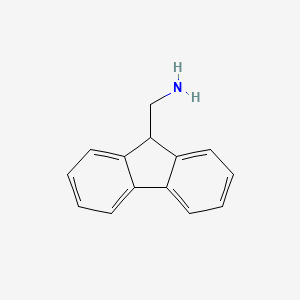

The molecular formula of 1-Acetyl-5-aminoindolin-2-one is C10H10N2O2 . The molecular weight is 176.21 g/mol . The IUPAC name is 1-(5-amino-2,3-dihydroindol-1-yl)ethanone .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Acetyl-5-aminoindolin-2-one include a molecular weight of 176.21 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 .Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives, including “1-Acetyl-5-aminoindolin-2-one”, have shown promising antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have been found to possess anti-inflammatory properties. This makes “1-Acetyl-5-aminoindolin-2-one” a potential candidate for the development of new anti-inflammatory drugs .

Anticancer Activity

Indole derivatives have shown significant anticancer activity. In fact, some indolin-2-one derivatives have exhibited strong cytotoxicity against human cancer cell lines . This suggests that “1-Acetyl-5-aminoindolin-2-one” could potentially be developed as an anticancer agent.

Anti-HIV Activity

Indole derivatives have also been found to possess anti-HIV activity. This suggests that “1-Acetyl-5-aminoindolin-2-one” could potentially be used in the development of new anti-HIV drugs .

Antioxidant Activity

Indole derivatives have demonstrated antioxidant properties. This suggests that “1-Acetyl-5-aminoindolin-2-one” could potentially be used in the development of new antioxidant drugs .

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity. This makes “1-Acetyl-5-aminoindolin-2-one” a potential candidate for the development of new antimicrobial drugs .

Antitubercular Activity

Indole derivatives have been found to possess antitubercular properties. This suggests that “1-Acetyl-5-aminoindolin-2-one” could potentially be used in the development of new antitubercular drugs .

Antidiabetic Activity

Indole derivatives have shown antidiabetic activity. This makes “1-Acetyl-5-aminoindolin-2-one” a potential candidate for the development of new antidiabetic drugs .

Mecanismo De Acción

- Role : By inhibiting AChE, this compound increases acetylcholine levels, which may enhance cognitive processes. It’s worth noting that donepezil, a clinically used AChE inhibitor for Alzheimer’s disease, served as a structural reference during the design of 1-Acetyl-5-aminoindolin-2-one .

Target of Action

Propiedades

IUPAC Name |

1-acetyl-5-amino-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6(13)12-9-3-2-8(11)4-7(9)5-10(12)14/h2-4H,5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPWJICZQKSALC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=O)CC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid](/img/structure/B1340092.png)

![4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1340097.png)

![Benzene, 1-[(3-bromopropyl)thio]-4-fluoro-](/img/structure/B1340113.png)